molecular formula C9H9ClO2S B13541262 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid

1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid

Cat. No.: B13541262
M. Wt: 216.68 g/mol
InChI Key: MPJDQOWPSXAASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H9ClO2S and a molecular weight of 216.68 g/mol It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 5-chlorothiophen-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene is treated with a carbene or a carbenoid reagent.

    Introduction of the 5-Chlorothiophen-2-ylmethyl Group: This step involves the substitution of a suitable precursor with 5-chlorothiophen-2-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-chlorothiophen-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid is unique due to its specific structural features, such as the combination of a cyclopropane ring and a 5-chlorothiophen-2-ylmethyl group

Properties

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H9ClO2S/c10-7-2-1-6(13-7)5-9(3-4-9)8(11)12/h1-2H,3-5H2,(H,11,12)

InChI Key

MPJDQOWPSXAASJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=C(S2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.